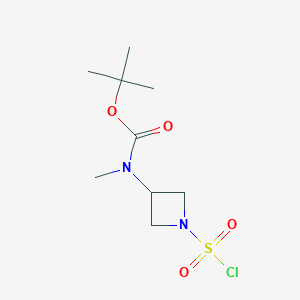
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, a chlorosulfonyl group, and an azetidine ring, making it a versatile molecule for chemical reactions and modifications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate, azetidine, and chlorosulfonyl chloride.
Reaction Steps:
Industrial Production Methods:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding amine.
Oxidation Reactions: Oxidation of the azetidine ring can lead to ring-opening reactions, forming different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, or alcohols under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products:
Sulfonamide Derivatives: Formed from nucleophilic substitution.
Amines: Resulting from reduction reactions.
Various Functional Groups: From oxidation and ring-opening reactions.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors or receptor modulators.
Bioconjugation: Used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.
相似化合物的比较
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Tert-butyl N-(1-chlorosulfonylpyrrolidin-3-yl)-N-methylcarbamate: Contains a pyrrolidine ring instead of an azetidine ring, leading to different chemical and biological properties.
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-ethylcarbamate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness:
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate: is unique due to its specific combination of functional groups and the azetidine ring. This structure provides a balance of reactivity and stability, making it suitable for various chemical transformations and applications in research and industry.
属性
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11(4)7-5-12(6-7)17(10,14)15/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPCBJLKWDSQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
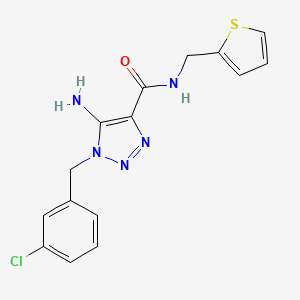
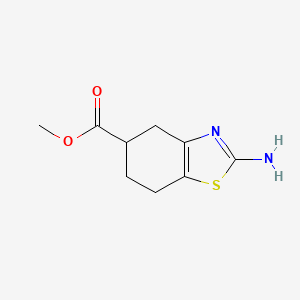
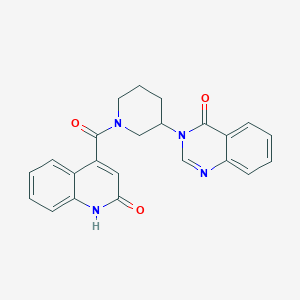
![Methyl 3-{[(2-cyanoethyl)(methyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2838251.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)
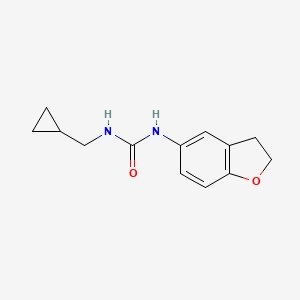
![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2838257.png)
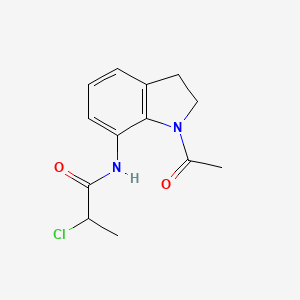
![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
![(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2838262.png)
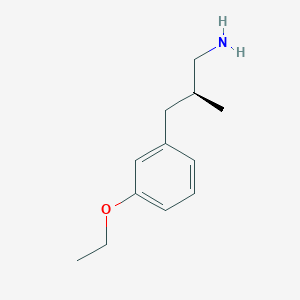
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)
